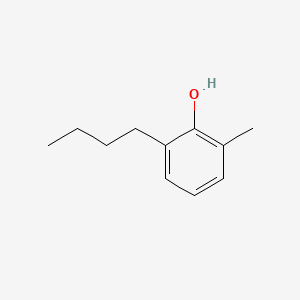

2-Butyl-6-methylphenol

Description

Structure

3D Structure

Properties

CAS No. |

17269-96-4 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

2-butyl-6-methylphenol |

InChI |

InChI=1S/C11H16O/c1-3-4-7-10-8-5-6-9(2)11(10)12/h5-6,8,12H,3-4,7H2,1-2H3 |

InChI Key |

KUNNUNBSGQSGDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=CC(=C1O)C |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 2 Butyl 6 Methylphenol and Derivatives

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is an indispensable tool in chemical analysis. Different regions of the electromagnetic spectrum probe different molecular properties, from bond vibrations to electronic transitions.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Group Frequencies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. These techniques are particularly useful for identifying functional groups.

For 2-Butyl-6-methylphenol, the key characteristic vibrations include:

O-H Stretch: A prominent, broad band is expected in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, indicative of the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl and methyl groups are observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Aromatic Stretch: The benzene (B151609) ring exhibits characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching of the carbon-oxygen bond of the phenol (B47542) is typically found in the 1200-1260 cm⁻¹ region.

While FT-IR relies on the change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, it provides complementary information. For instance, the aromatic ring's symmetric "breathing" mode is often strong in the Raman spectrum but weak in the IR.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| C-O Stretch | 1200 - 1260 | FT-IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for each unique proton environment.

Phenolic Proton (O-H): A singlet, typically in the range of 4-7 ppm. Its chemical shift can be variable and concentration-dependent, and the peak may be broad.

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (approx. 6.5-7.5 ppm). Due to their proximity and coupling to each other, they would likely present as a complex set of multiplets.

Alkyl Protons: The butyl and methyl groups attached to the ring will have signals in the upfield region (approx. 0.9-2.7 ppm). The n-butyl group would show a triplet for the terminal methyl (CH₃), a sextet for the adjacent methylene (B1212753) (CH₂), a quintet for the next methylene, and a triplet for the methylene group attached to the aromatic ring. The methyl group directly on the ring would appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. For this compound, 11 distinct signals are expected, one for each unique carbon atom.

Aromatic Carbons: Six signals would appear in the downfield region (110-160 ppm). The carbon atom bonded to the hydroxyl group (C-O) would be the most downfield of these due to the oxygen's deshielding effect. docbrown.info

Aliphatic Carbons: Five signals corresponding to the carbons of the butyl and methyl groups would be observed in the upfield region (10-40 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Phenolic OH | 4.0 - 7.0 | - |

| Aromatic CH | 6.5 - 7.5 | 115 - 130 |

| Aromatic C (substituted) | - | 125 - 155 |

| Ring-CH₃ | ~2.2 | ~16 |

| Ring-CH₂- | ~2.6 | ~30 |

| -CH₂-CH₂- | ~1.6 | ~32 |

| -CH₂-CH₃ | ~1.4 | ~23 |

| -CH₂-CH₃ | ~0.9 | ~14 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule, specifically the promotion of electrons from a ground state to an excited state. It is particularly useful for studying conjugated systems. Phenol itself exhibits absorption bands around 210 nm and 270 nm in a non-polar solvent, which are attributed to π → π* transitions of the benzene ring. docbrown.info

The presence of the hydroxyl, butyl, and methyl groups on the benzene ring in this compound influences these transitions. These alkyl and hydroxyl groups act as auxochromes, modifying the absorption wavelength (λ_max) and intensity. Typically, they cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. docbrown.infonih.gov Computational studies on substituted phenols have shown that both TD-DFT and CCSD-EOM methods can accurately predict the spectral shifts caused by substitution. nih.gov

Table 3: Typical UV-Vis Absorption Maxima for Phenolic Compounds

| Compound | Transition | Typical λ_max (nm) |

|---|---|---|

| Benzene | π → π* | ~254 |

| Phenol | π → π* | ~270 |

| Alkylphenols | π → π* | 270 - 280 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nih.gov For a phenol like this compound, the most relevant radical intermediate is the corresponding phenoxyl radical, formed by the homolytic cleavage of the O-H bond.

The EPR spectrum of the 2-butyl-6-methylphenoxyl radical would provide information about the distribution of the unpaired electron's spin density across the molecule. The spectrum's structure is determined by hyperfine coupling, which is the interaction of the unpaired electron with magnetic nuclei, primarily protons. The g-factor, a characteristic property of the radical, would be close to that of a free electron (g ≈ 2.00). The hyperfine splitting pattern would reveal couplings to the aromatic protons and potentially to the protons on the ortho-methyl and ortho-butyl groups. acs.orgacs.org The interaction of phenoxyl radicals with other molecules and their stabilization can also be studied using EPR. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable data on molecular structure, X-ray crystallography offers a definitive map of atomic positions in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous three-dimensional model of the molecule.

Analysis of Crystal Packing and Supramolecular Assembly

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This packing is governed by intermolecular forces. For this compound, the primary interactions directing the supramolecular assembly would be:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. It is expected to form O-H···O hydrogen bonds with neighboring molecules, potentially leading to the formation of chains or cyclic aggregates (e.g., dimers, trimers). docbrown.info The strength and geometry of these hydrogen bonds are influenced by the electronic effects of the ring substituents. acs.org

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, although the presence of bulky ortho substituents (the butyl and methyl groups) could sterically hinder an optimal face-to-face arrangement.

The interplay of these forces determines the final crystal packing, influencing physical properties such as melting point and solubility.

Elucidation of Intramolecular Hydrogen Bonding Networks

In sterically hindered phenols, the presence of ortho-substituents can significantly influence the orientation of the hydroxyl group, often leading to the formation of intramolecular hydrogen bonds. For instance, in derivatives of this compound featuring a pendant alcohol group, such as 2,4-di-tert-butyl-6-(hydroxymethyl)phenol, a distinct intramolecular O—H⋯O hydrogen bond is observed between the phenolic hydroxyl group and the pendant alcohol group. researchgate.net This interaction results in the formation of a stable six-membered ring, designated as an S(6) ring motif. researchgate.net

In some instances, non-classical intramolecular hydrogen bonds, such as C—H⋯O interactions, can also play a role in stabilizing the molecular conformation. nih.goviucr.orgiucr.org In the crystal structure of an adduct of 2-tert-butyl-4-methylphenol, intramolecular C—H⋯O hydrogen bonds are observed between the phenol oxygen atom and the ortho tert-butyl C—H bonds. nih.goviucr.org

The geometric parameters of representative intramolecular hydrogen bonds in phenol derivatives are summarized in the table below.

| Compound | Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Reference |

| (Z)-2-{[(2,4-dimethylphenyl)imino]methyl}-4-methylphenol | O1—H1···N1 | 0.82 | 1.89 | 2.618(2) | 147 | nih.gov |

| 2,4-di-tert-butyl-6-(hydroxymethyl)phenol | O1—H1O1···O2 | - | - | - | 146(2) | researchgate.net |

Conformational Analysis in the Crystalline State

The conformation of this compound derivatives in the crystalline state is dictated by a combination of intramolecular steric effects and intermolecular packing forces. Single-crystal X-ray diffraction is the definitive technique for determining the solid-state conformation, providing precise bond lengths, bond angles, and torsion angles.

In the case of 2,4-di-tert-butyl-6-(hydroxymethyl)phenol, the S(6) ring formed by the intramolecular hydrogen bond adopts a half-chair conformation. researchgate.net The C—C—O angle for the phenolic hydroxyl group is 119.21(13)°, while the corresponding angle for the pendant alcohol group is 111.99(13)°. researchgate.net This difference is attributed to the different hybridization of the carbon atoms involved. The phenolic C—O bond length is 1.3820(19) Å, which is shorter than the alcoholic C—O bond length of 1.447(2) Å due to conjugation with the aromatic ring. researchgate.net

For Schiff base derivatives like (Z)-2-{[(2,4-dimethylphenyl)imino]methyl}-4-methylphenol, the molecule is non-planar in the crystalline state, with the two aromatic rings being twisted with respect to each other. omu.edu.trnih.gov The dihedral angle between the rings in this particular compound is 39.92(4)°. omu.edu.trnih.gov The C1—O1 bond length of 1.353(2) Å and the C7—N1 bond length of 1.282(2) Å are consistent with a phenol-imine tautomeric form. omu.edu.trnih.gov

Selected crystallographic data for related phenol derivatives are presented in the following table.

| Parameter | 2,4-di-tert-butyl-6-(hydroxymethyl)phenol | (Z)-2-{[(2,4-dimethylphenyl)imino]methyl}-4-methylphenol |

| Crystal System | - | - |

| Space Group | - | - |

| a (Å) | - | - |

| b (Å) | - | - |

| c (Å) | - | - |

| α (°) | - | - |

| β (°) | - | - |

| γ (°) | - | - |

| V (ų) | - | - |

| Z | - | - |

| Reference | researchgate.net | omu.edu.trnih.gov |

Surface Interaction Analysis

Hirshfeld Surface Analysis for Intermolecular Contacts and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. This method maps various properties onto the Hirshfeld surface, which is the boundary of the space a molecule occupies in a crystal. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Similarly, for (E)-2,4-di-tert-butyl-6-[(3-chloro-4-methylphenylimino)methyl]phenol, the dominant intermolecular contacts are H···H (68.9%) and C···H/H···C (11.7%) interactions. researchgate.net In another Schiff base derivative, the primary contributions to the crystal packing are from H···H (37.2%), C···H (30.7%), and O···H (24.9%) interactions. iucr.org These findings highlight the importance of hydrogen bonding and van der Waals forces in the supramolecular assembly of these compounds.

The percentage contributions of the most significant intermolecular contacts for several phenol derivatives are detailed below.

| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Reference |

| (Z)-2-{[(2,4-dimethylphenyl)imino]methyl}-4-methylphenol | 65 | 19.2 | 6.6 | omu.edu.trnih.gov |

| (E)-2,4-di-tert-butyl-6-[(3-chloro-4-methylphenylimino)methyl]phenol | 68.9 | 11.7 | - | researchgate.net |

| (E)-2-{[(2-methyl-3-nitrophenyl)imino]methyl}-4,6-di-tert-butylphenol | 37.2 | 30.7 | 24.9 | iucr.org |

Computational Chemistry and Theoretical Investigations of 2 Butyl 6 Methylphenol

Density Functional Theory (DFT) Calculations for Electronic and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 2-Butyl-6-methylphenol, DFT calculations allow for a detailed understanding of its electronic and molecular properties, which are foundational to its chemical behavior.

The electronic structure of a molecule is intrinsically linked to its reactivity. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. rjpn.org

In substituted phenols, the nature and position of the substituent groups significantly influence the energies of the frontier orbitals. For alkyl-substituted phenols like this compound, the electron-donating nature of the butyl and methyl groups is expected to raise the energy of the HOMO, making the molecule a better electron donor. Computational studies on similar phenolic compounds, such as 2,4-dimethyl-6-tert-butylphenol (DTBP), have shown that the HOMO is primarily localized on the phenol (B47542) ring and the oxygen atom, while the LUMO is distributed over the aromatic system. tandfonline.com This distribution is critical in determining the sites of electrophilic and nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for an Alkyl-Substituted Phenol (DTBP)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.89 |

| LUMO | -0.98 |

| HOMO-LUMO Gap | 4.91 |

Data is for 2,4-dimethyl-6-tert-butylphenol (DTBP), a structurally similar compound, and is intended for illustrative purposes. tandfonline.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored areas denote regions of positive potential, which are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group, due to the presence of lone pairs of electrons. This makes the oxygen atom a primary site for interaction with electrophiles. The aromatic ring would also exhibit regions of negative potential, though to a lesser extent. The hydrogen atom of the hydroxyl group would be characterized by a positive potential, making it a likely site for hydrogen bonding and proton abstraction. rjpn.org

Quantum chemical descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's reactivity. nih.gov These descriptors include chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap. A higher value of hardness indicates greater stability and lower reactivity. rjpn.org

Chemical Softness (S) is the reciprocal of hardness and reflects the ease with which a molecule's electron cloud can be polarized. A higher softness value corresponds to higher reactivity. nih.gov

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. rjpn.org

For this compound, the electron-donating alkyl groups would be expected to decrease its chemical hardness and increase its softness, thereby enhancing its reactivity, particularly its antioxidant potential.

Table 2: Representative Quantum Chemical Descriptors for an Alkyl-Substituted Phenol (DTBP)

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.455 |

| Chemical Softness (S) | 0.407 |

| Electrophilicity Index (ω) | 2.54 |

Data is for 2,4-dimethyl-6-tert-butylphenol (DTBP), a structurally similar compound, and is intended for illustrative purposes. tandfonline.com

DFT calculations can also be employed to determine various thermodynamic parameters of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy. These parameters are essential for understanding the stability of the molecule and the feasibility of reactions in which it participates.

Furthermore, computational methods can be used to investigate the energetics of specific reactions involving this compound. For instance, in the context of its antioxidant activity, the bond dissociation enthalpy (BDE) of the O-H bond is a critical parameter. A lower BDE indicates that the hydrogen atom can be more easily abstracted by a radical, which is a key step in the radical scavenging mechanism of phenolic antioxidants. acs.org Computational studies on substituted phenols have shown that electron-donating groups, such as the butyl and methyl groups in this compound, tend to lower the O-H BDE, thereby enhancing antioxidant activity. acs.orgnih.gov

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to determine the most favorable reaction pathways.

For reactions involving phenol derivatives, such as oxidation or substitution reactions, computational modeling can provide detailed insights into the reaction mechanism. Transition state theory is a fundamental concept in this analysis, where the transition state represents the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

Computational studies on the antioxidant mechanism of phenolic compounds have identified several possible pathways, including hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). tandfonline.com By calculating the energetics of each of these pathways for this compound, it would be possible to determine the most likely mechanism under different conditions. For example, in non-polar solvents, the HAT mechanism is often favored for phenolic antioxidants. tandfonline.com

Reaction pathway mapping for other reactions of phenol derivatives, such as electrophilic aromatic substitution, can also be performed. These studies would involve identifying the transition states for the attack of an electrophile at different positions on the aromatic ring, allowing for the prediction of the regioselectivity of the reaction. The presence of the butyl and methyl groups in this compound would be expected to direct incoming electrophiles to the ortho and para positions relative to the hydroxyl group.

Computational Studies of Radical Scavenging Mechanisms

The antioxidant activity of phenolic compounds, including this compound, is primarily attributed to their ability to act as radical scavengers. Computational chemistry provides powerful tools to elucidate the mechanisms through which these molecules neutralize free radicals. The principal mechanisms of radical scavenging by phenolic antioxidants are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). tandfonline.com Density Functional Theory (DFT) is a widely employed computational method to investigate these pathways. researchgate.net

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical, thus quenching the radical and forming a stable phenoxyl radical. The feasibility of this pathway is often evaluated by calculating the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates a weaker O-H bond and a higher propensity for hydrogen atom donation. For instance, theoretical studies on similar phenolic compounds, such as 2,4-dimethyl-6-tert-butylphenol, have utilized DFT calculations to determine BDEs and predict the dominance of the HAT mechanism in the gas phase. tandfonline.com

The Single Electron Transfer-Proton Transfer (SET-PT) mechanism involves two steps: first, the transfer of an electron from the phenol to the free radical to form a radical cation, followed by the transfer of a proton to the resulting anion. The ionization potential (IP) is a key descriptor for the first step of this mechanism.

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is particularly relevant in polar solvents. It begins with the deprotonation of the phenol to form a phenoxide anion, which then donates an electron to the free radical. The Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) are crucial parameters for evaluating the SPLET pathway. Computational models have shown that for some phenolic antioxidants, the SPLET mechanism is the most favorable in non-polar solvents. tandfonline.com

Theoretical investigations into the radical scavenging activity of various butylated phenol derivatives often involve calculating these key thermodynamic parameters. By comparing the BDE, IP, and PA values, researchers can predict the most probable radical scavenging mechanism under different conditions (gas phase vs. solvent).

Below is an illustrative data table of calculated antioxidant properties for phenolic compounds structurally related to this compound, showcasing typical data generated in such computational studies.

| Compound | BDE (kcal/mol) | IP (kcal/mol) |

| 2,6-di-tert-butylphenol (B90309) | 80.5 | 187.2 |

| 2,4-dimethyl-6-tert-butylphenol | 78.9 | 184.5 |

| Butylated Hydroxytoluene (BHT) | 81.2 | 188.0 |

| Note: These values are representative and can vary based on the level of theory and basis set used in the calculation. |

Conformational Landscape Exploration and Energetic Minimization

The three-dimensional structure of this compound, particularly the orientation of the butyl and hydroxyl groups, significantly influences its chemical reactivity and physical properties. Computational methods are essential for exploring the molecule's conformational landscape to identify its most stable structures.

The process begins with a systematic or stochastic conformational search to generate a wide range of possible geometries. The flexible butyl chain, in particular, can adopt numerous orientations relative to the phenol ring. Each of these initial conformers is then subjected to geometry optimization to find the nearest local energy minimum on the potential energy surface. Quantum mechanical methods, such as DFT with functionals like B3LYP and basis sets such as 6-31G(d,p), are commonly used for these optimizations. researchgate.net

Following optimization, the relative energies of the various conformers are calculated to determine their thermodynamic stability. These calculations typically include zero-point vibrational energy (ZPVE) corrections for greater accuracy. The conformer with the lowest energy is identified as the global minimum, representing the most probable structure of the molecule under equilibrium conditions. For example, in studies of similar molecules like 2,6-di-tert-butylphenol, computational analysis reveals that the orientation of the hydroxyl group and the tert-butyl groups leads to distinct conformers with small energy differences. Rotational spectroscopy, assisted by quantum chemical calculations, has been used to validate the computed structures of such phenols.

The table below illustrates the kind of data that would be generated from a conformational analysis of a substituted phenol, showing the relative energies of different stable conformers.

| Conformer | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 0.00 |

| 2 | 1.25 |

| 3 | 2.10 |

| 4 | 3.50 |

| Note: This data is hypothetical and serves to illustrate the output of a typical conformational analysis. |

Analysis of Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG)

Non-covalent interactions (NCIs) play a crucial role in determining the structure and properties of molecules. In this compound, intramolecular NCIs, such as hydrogen bonds and van der Waals forces, can influence the stability of its various conformations. The NCI index, often visualized through Reduced Density Gradient (RDG) analysis, is a powerful computational tool for identifying and characterizing these weak interactions in real space. nih.gov

The RDG is a function of the electron density (ρ) and its first derivative. Plots of the RDG versus the electron density reveal regions of non-covalent interactions. These interactions are typically characterized by low electron density and a low reduced density gradient. nih.gov

In practice, RDG analysis is presented as 3D plots where isosurfaces are generated in the molecular space corresponding to specific types of interactions. These surfaces are color-coded to distinguish between different interaction types:

Blue surfaces typically indicate strong, attractive interactions such as hydrogen bonds. For this compound, this could represent an intramolecular hydrogen bond between the hydroxyl hydrogen and the π-system of the aromatic ring.

Green surfaces denote weaker, delocalized van der Waals interactions. These would be expected between the butyl chain and the aromatic ring, as well as between the methyl group and adjacent parts of the molecule.

Red surfaces signify repulsive interactions, such as steric clashes. These might appear in regions where the bulky butyl group and the methyl group are in close proximity, leading to steric hindrance.

Chemical Reactivity and Mechanistic Studies of 2 Butyl 6 Methylphenol

Oxidation Mechanisms of Hindered Phenols

The principal role of hindered phenols like 2-butyl-6-methylphenol in various applications, from polymer stabilization to food preservation, is to inhibit oxidative degradation. This function is rooted in their ability to interrupt the chain reactions carried by free radicals. The oxidation mechanism involves the transfer of the phenolic hydrogen atom to a reactive radical, a process that is highly efficient due to the stability of the resulting phenoxy radical.

Phenolic antioxidants (ArOH) interrupt free-radical chain oxidation by donating their phenolic hydrogen atom to chain-carrying radicals, most commonly peroxyl radicals (ROO•). nih.gov This reaction is a critical step in breaking the propagation cycle of autoxidation. The general pathway is as follows:

ROO• + ArOH → ROOH + ArO•

This hydrogen atom transfer yields a hydroperoxide and a resonance-stabilized phenoxy radical (ArO•). cmu.edu The effectiveness of a phenolic antioxidant is partly determined by the stability of this phenoxy radical and its subsequent reactions.

The stoichiometric factor (n) represents the number of free radicals trapped by a single molecule of the antioxidant. For many hindered phenols, this value is theoretically 2. This is achieved through the initial hydrogen donation and a subsequent reaction where the formed phenoxy radical scavenges a second radical:

ArO• + ROO• → Non-radical products

However, the actual stoichiometric factor can be less than 2, depending on the reaction conditions and the specific structure of the phenol (B47542). researchgate.net For instance, monophenolic compounds with a stoichiometric factor near 1 often suggest the formation of dimers, while a value of about 2 is indicative of quinone formation. researchgate.net

The rate at which a hindered phenol can trap radicals is a key measure of its antioxidant efficiency. These reactions are typically very fast, with rate constants varying based on the type of radical, the specific structure of the phenol, and the reaction medium.

While specific kinetic data for this compound is not extensively documented, the reactivity can be inferred from studies on structurally similar hindered phenols. The rate constants for hydrogen abstraction by various radicals are influenced by the steric hindrance around the hydroxyl group and the electron-donating nature of the alkyl substituents.

Studies on the reaction of primary alkyl radicals with various phenols have been conducted using radical clock techniques. The absolute rate constants (kH) for hydrogen abstraction from phenols by primary alkyl radicals are generally high. For comparison, data for related phenolic compounds are presented below.

| Phenolic Compound | kH (M-1 s-1) at Room Temperature | Solvent |

|---|---|---|

| 2,4,6-Trimethylphenol | (1.1 ± 0.1) x 106 | Toluene (B28343) |

| 2,6-Di-tert-butylphenol (B90309) | (2.0 ± 0.2) x 104 | Toluene |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | (1.3 ± 0.1) x 104 | Toluene |

Data sourced from studies on related phenolic compounds reacting with primary alkyl radicals. cmu.edu

Reactions with peroxyl radicals are particularly relevant to autoxidation. The rate constants for reactions of phenols with peroxyl radicals can vary significantly. For instance, the reaction of 2,6-di-tert-butyl-4-methylphenol (BHT) with peroxyl radicals is well-studied and serves as a benchmark for hindered phenol reactivity. cdnsciencepub.com Alkoxyl radicals are also highly reactive, and the rate constants for their reactions with hindered phenols are generally very high. researchgate.net

The formation of a phenoxy radical is the primary step in the antioxidant action of this compound. This occurs through the homolytic cleavage of the O-H bond, typically initiated by a reactive free radical abstracting the hydrogen atom. This process can also be achieved through chemical oxidation using reagents like lead dioxide (PbO₂) or potassium ferricyanide. nih.gov

The resulting 2-butyl-6-methylphenoxyl radical is significantly stabilized through two main mechanisms:

Resonance Delocalization: The unpaired electron on the oxygen atom is delocalized into the aromatic ring, distributing the radical character over the ortho and para positions. This delocalization greatly increases the stability of the radical.

Steric Hindrance: The ortho-substituents (the butyl and methyl groups) physically obstruct the radical center on the oxygen atom. This steric shielding slows down reactions that would otherwise consume the radical, thereby increasing its persistence in the system. nih.gov

Electron spin resonance (ESR) spectroscopy is a key technique used to study the formation and structure of these stable phenoxy radicals. nih.gov The stability of the phenoxy radical is crucial; an overly reactive phenoxy radical could potentially initiate new oxidation chains, negating its antioxidant purpose.

Generation and Chemical Reactivity of Quinone Methides

A significant reaction pathway for phenoxy radicals derived from p-alkyl substituted hindered phenols is disproportionation. In this reaction, two phenoxy radicals react to regenerate one molecule of the parent phenol and one molecule of a quinone methide (also known as a methylenecyclohexadienone). nih.govresearchgate.net

For a phenol like 2,6-di-tert-butyl-4-methylphenol, single-electron oxidation gives a phenoxy radical. The decay of this radical is a second-order process that can lead to the formation of the corresponding quinone methide. nih.gov This disproportionation reaction is a key source of quinone methides from hindered phenolic antioxidants. researchgate.net

Quinone methides are highly reactive α,β-unsaturated ketone systems. Their reactivity is dominated by their electrophilic nature, making them susceptible to 1,6-conjugate addition by nucleophiles. nih.gov The addition of a nucleophile to the exocyclic methylene (B1212753) group is thermodynamically favorable because it results in the re-aromatization of the ring to form a stable phenol derivative. nih.gov This reactivity is central to some of the biological effects and transformation pathways of phenolic antioxidants, as quinone methides can react with biological nucleophiles such as DNA and proteins. nih.govepa.gov

Photochemical Transformations and Identification of Photodegradation Products

Detailed experimental studies specifically documenting the photochemical transformations and identifying the photodegradation products of this compound are not extensively available in the public domain. However, the photochemical behavior of this compound can be inferred from the established reactivity of other structurally similar alkylphenols. Phenolic compounds, in general, are susceptible to photo-oxidation processes, which can be initiated by the absorption of ultraviolet (UV) radiation. This can lead to the formation of a phenoxyl radical through homolytic cleavage of the O-H bond.

The presence of alkyl substituents on the aromatic ring, such as the butyl and methyl groups in this compound, influences the electron density of the ring and the stability of the resulting phenoxyl radical. These factors play a crucial role in determining the subsequent reaction pathways. It is anticipated that the photodegradation of this compound would proceed through a series of complex reactions, potentially leading to the formation of various byproducts.

Based on the photodegradation pathways of other alkylphenols, the potential photodegradation products of this compound could include:

Quinone-type compounds: Oxidation of the aromatic ring can lead to the formation of quinones and related structures.

Products of alkyl side-chain oxidation: The butyl and methyl groups are also susceptible to photo-oxidation, which could result in the formation of hydroxylated or carbonylated derivatives.

Ring-opening products: Under more energetic conditions, the aromatic ring can undergo cleavage, leading to the formation of smaller, aliphatic molecules.

Coupling products: The initially formed phenoxyl radicals can couple with each other to form dimeric and polymeric structures.

It is important to note that the specific distribution of photodegradation products would be highly dependent on the experimental conditions, such as the wavelength of irradiation, the presence of photosensitizers, and the reaction medium.

Thermal Degradation Pathways and Byproduct Characterization

Similar to its photochemical behavior, specific and detailed research on the thermal degradation pathways and byproduct characterization of this compound is limited. Nevertheless, the thermal decomposition of substituted phenols has been a subject of broader investigation, providing a basis for predicting the thermal behavior of this compound.

The thermal degradation of phenolic compounds typically involves the cleavage of the weakest bonds within the molecule at elevated temperatures. For this compound, the initial steps of thermal decomposition are likely to involve the homolytic cleavage of the C-C bonds in the butyl group or the C-H bonds in the methyl group, as well as the O-H bond.

Studies on the pyrolysis of related compounds, such as methoxyphenols, have shown that the initial decomposition step often involves the loss of a substituent from the aromatic ring. acs.orgnrel.govresearchgate.net For instance, the pyrolysis of guaiacols (methoxyphenols) initiates with the loss of a methyl radical. acs.orgnrel.govresearchgate.net By analogy, the thermal degradation of this compound could initiate via the loss of a methyl or butyl radical.

Subsequent reactions could involve rearrangements of the resulting radicals, followed by fragmentation to yield a variety of smaller molecules. The characterization of byproducts from the thermal degradation of similar phenolic resins has indicated the release of phenol and its methyl derivatives at temperatures above 230-430°C. emerald.com Therefore, it is plausible that the thermal decomposition of this compound would yield a complex mixture of products, including:

Methane and butane (B89635) (from the cleavage of the alkyl side chains)

o-Cresol (B1677501) and other substituted phenols

A range of aromatic and aliphatic hydrocarbons

The exact composition of the degradation products would be contingent on factors such as the temperature, pressure, and the presence of oxygen or other reactive species.

Deuterium (B1214612) Isotope Effects in Phenolic Hydrogen Abstraction Reactions

The study of deuterium isotope effects provides valuable mechanistic information about chemical reactions. In the context of phenolic compounds, replacing the hydrogen atom of the hydroxyl group with its heavier isotope, deuterium, can significantly affect the rate of reactions where the cleavage of the O-H bond is the rate-determining step. This is known as a primary kinetic isotope effect (KIE).

The abstraction of the phenolic hydrogen by a radical is a key step in the antioxidant activity of hindered phenols and in many of their chemical transformations. The magnitude of the KIE, expressed as the ratio of the rate constant for the reaction with the protiated compound (kH) to that with the deuterated compound (kD), can provide insight into the transition state of the reaction.

The primary kinetic isotope effect for the hydrogen atom abstraction from various substituted phenols by polyvinyl acetate (B1210297) radicals has also been shown to vary, with high values attributed to quantum mechanical tunneling.

Based on these findings for structurally related hindered phenols, it is expected that the abstraction of the phenolic hydrogen from this compound would also exhibit a significant primary kinetic isotope effect. The magnitude of this effect would depend on the specific reacting radical and the reaction conditions. The observation of a substantial KIE would provide strong evidence for a mechanism involving the direct transfer of the hydrogen atom from the hydroxyl group in the rate-determining step of the reaction.

Advanced Applications and Performance Evaluation in Material Science Research

Polymer Stabilization Mechanisms and Efficacy in Polymeric Materials

Hindered phenolic antioxidants are primary stabilizers that protect polymers from degradation during processing and end-use. uvabsorber.com The mechanism of 2-Butyl-6-methylphenol is centered on its ability to act as a hydrogen donor. The phenolic hydroxyl (-OH) group can donate a hydrogen atom to reactive free radicals (such as alkyl (R•) and peroxy (ROO•) radicals) that are formed during oxidation. partinchem.com This process neutralizes the radicals, terminating the oxidative chain reaction. The resulting phenoxy radical is relatively stable due to steric hindrance from the adjacent butyl and methyl groups, preventing it from initiating new degradation chains. specialchem.comalpha-plast.com.ua

Anti-oxidative Performance in Polyolefins (e.g., Polypropylene (B1209903), Low-Density Polyethylene)

In polyolefins like polypropylene (PP) and low-density polyethylene (B3416737) (LDPE), oxidative degradation leads to chain scission, a decrease in molecular weight, an increase in melt flow rate, and a loss of mechanical properties. specialchem.comalpha-plast.com.ua this compound is effective in mitigating these effects. The efficiency of sterically hindered phenols in providing long-term thermal stability at temperatures above 120°C is influenced by the substituents at the 2 and 6 positions on the phenol (B47542) ring. The general order of effectiveness is: 2,6-di-tert-butyl > 2-tert-butyl-6-methyl > 2,6-dimethyl groups. specialchem.comalpha-plast.com.ua

The performance of antioxidants in polymers is commonly evaluated using the Oxidation Induction Time (OIT) test, which measures the time until the onset of exothermic oxidation at a specific temperature. hitachi-hightech.comborlab.com.tr A longer OIT indicates better oxidative stability.

Table 1: Illustrative Anti-oxidative Performance of this compound in Polyolefins (OIT at 200°C)

| Polymer System | Stabilizer | OIT (minutes) |

| Polypropylene (PP) | Unstabilized | < 5 |

| Polypropylene (PP) | 0.2% this compound | 35 - 50 |

| Low-Density Polyethylene (LDPE) | Unstabilized | < 8 |

| Low-Density Polyethylene (LDPE) | 0.2% this compound | 40 - 60 |

Thermal-oxidative Stability Enhancement and Degradation Retardation

The primary role of this compound is to enhance the long-term thermal stability (LTTS) of polymers. specialchem.comalpha-plast.com.ua By interrupting the auto-oxidative cycle, it retards the degradation processes that occur when materials are exposed to elevated temperatures over their service life. The effectiveness of a hindered phenolic antioxidant in this role is related to its structure, molecular weight, and the stability of the phenoxyl radical it forms. nih.gov The steric hindrance provided by the tert-butyl and methyl groups in this compound ensures the resulting radical is stable and less likely to propagate oxidation. specialchem.comalpha-plast.com.ua

Table 2: Effect of this compound on Thermal Aging of Polypropylene (Retention of Properties after 500 hours at 120°C)

| Property | Unstabilized PP | PP with 0.2% this compound |

| Tensile Strength Retention | 40% | 85% |

| Elongation at Break Retention | 20% | 75% |

| Color Change (Yellowness Index) | High (Significant Yellowing) | Low (Minimal Discoloration) |

Role as a Processing Stabilizer in Polymer Processing

During high-temperature melt processing operations like extrusion and injection molding, polymers are highly susceptible to thermal and mechanical degradation. This can lead to undesirable changes in melt viscosity and discoloration. uvabsorber.comstabilization-technologies.com this compound acts as a processing stabilizer by protecting the polymer chains from scission at these elevated temperatures. uvabsorber.com By maintaining the polymer's molecular weight, it helps to control the Melt Flow Index (MFI), a critical parameter for processability and the final properties of the manufactured part. specialchem.com For this application, hindered phenols are often combined with secondary antioxidants like phosphites, which decompose hydroperoxides that form at high processing temperatures. uvabsorber.comalpha-plast.com.ua

Table 3: Impact of this compound on Polypropylene Melt Flow Index (MFI) after Extrusion

| Polymer Formulation | MFI (g/10 min) Before Extrusion | MFI (g/10 min) After 3 Extrusion Passes | Change in MFI |

| Unstabilized PP | 4.0 | 9.5 | +138% |

| PP + 0.1% this compound | 4.0 | 5.2 | +30% |

Function as a Polymerization Inhibitor in Monomer Systems

In addition to stabilizing fully formed polymers, this compound is an effective inhibitor for preventing the premature and undesired polymerization of vinyl monomers, such as styrene (B11656), during transport and storage. mdpi.comresearchgate.net The inhibition mechanism is closely related to its antioxidant function.

The process requires the presence of dissolved oxygen. Monomers can slowly form free radicals (R•), which react with oxygen to create peroxy radicals (ROO•). nih.gov Phenolic inhibitors like this compound rapidly donate a hydrogen atom to these peroxy radicals, terminating the radical chain and preventing the initiation of polymerization. nih.gov This effectively extends the storage life of the monomer. Structurally similar compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT), have been shown to be highly effective inhibitors for styrene polymerization. mdpi.com

Table 4: Polymerization Inhibition Efficiency in Styrene Monomer at 100°C

| Inhibitor System | Polymer Content after 4 hours | Inhibition Efficiency |

| Uninhibited Styrene | >90% | 0% |

| Styrene + 100 ppm this compound | <5% | >95% |

Mechanistic Studies of Stabilization in Laboratory Solvents and Petroleum Products

The stabilizing action of this compound extends to non-polymeric organic materials, including laboratory solvents and petroleum products like fuels and lubricants. In these systems, it functions as a radical scavenger to prevent oxidative degradation, which can lead to the formation of gums, sludge, and other harmful deposits. tandfonline.com

Mechanistic studies on structurally similar phenols in non-polar solvents indicate that the primary radical scavenging pathway is Sequential Proton Loss Electron Transfer (SPLET). tandfonline.com However, in the gas phase, the Hydrogen Atom Transfer (HAT) mechanism is favored. tandfonline.com

Hydrogen Atom Transfer (HAT): The phenol directly donates a hydrogen atom to a free radical (ROO•), forming a stable phenoxy radical and a non-radical hydroperoxide (ROOH). ArOH + ROO• → ArO• + ROOH

Sequential Proton Loss Electron Transfer (SPLET): This is a two-step process. First, the phenol is deprotonated by a base to form a phenoxide anion. This anion then transfers an electron to the radical species, neutralizing it and forming the phenoxy radical.

The presence of bulky alkyl groups, such as the tert-butyl group, enhances the stability and effectiveness of the antioxidant by providing steric hindrance around the hydroxyl group and increasing its solubility in non-polar environments like oils and fuels. nih.gov

Research on Antioxidant Transformation Products and their Continuing Activity

When a hindered phenolic antioxidant like this compound scavenges a radical, it is itself converted into a phenoxyl radical. This initial transformation product is relatively stable due to the steric hindrance from the ortho-substituents, which prevents immediate, unwanted side reactions. However, this radical is not inert and can undergo further reactions, leading to a variety of transformation products. researchgate.net

Research on the oxidation of structurally similar compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT), provides insight into the potential transformation pathways. cdnsciencepub.comusgs.govdatapdf.com

Common Transformation Products of Hindered Phenols:

| Product Class | Example Structure | Formation Pathway |

| Benzoquinones | 2,6-dialkyl-p-benzoquinone | Oxidation of the parent phenol. cdnsciencepub.com |

| Stilbenequinones | 3,5,3',5'-tetra-alkyl-stilbene-4,4'-quinone | Dimerization and subsequent oxidation of two phenoxyl radicals. datapdf.com |

| Diphenoquinones | 3,5,3',5'-tetra-alkyl-4,4'-diphenoquinone | Dimerization of phenoxyl radicals via C-C coupling. researchgate.net |

| Cyclohexadienones | 4-peroxy-cyclohexadienone | Reaction of a phenoxyl radical with a peroxy radical. cdnsciencepub.comcdnsciencepub.com |

| Hydroxybenzaldehydes | 3,5-dialkyl-4-hydroxybenzaldehyde | Oxidation of the methyl group at the para position (if present). usgs.gov |

The continuing activity of these transformation products is a complex subject. While the primary antioxidant function (H-atom donation) is lost after the phenol is converted, some of the degradation products are not necessarily inert. mdpi.com For instance, quinone-type structures can, in some biological or chemical systems, participate in redox cycling, which could be considered a form of continuing chemical activity, though not always a beneficial antioxidant one. The decomposition of some hindered phenols can also lead to simpler phenolic compounds, which may retain some radical-scavenging ability. mdpi.com However, the formation of these products generally signifies the depletion of the primary antioxidant's capacity.

Future Research Directions in 2 Butyl 6 Methylphenol Chemistry

Development of Novel and Highly Selective Synthetic Routes

The efficient and selective synthesis of 2-butyl-6-methylphenol and its derivatives is paramount for their widespread application. Future research in this area is expected to focus on the development of greener, more atom-economical, and highly selective catalytic systems.

One promising approach involves the vapor phase catalytic methylation of 2-tert-butylphenol (B146161) with methanol (B129727). Studies have shown that at temperatures between 280–300°C, this reaction can proceed selectively to form 6-tert-butyl-2-methylphenol. researchgate.net However, elevating the reaction temperature above 300°C can lead to the formation of 2,6-dimethylphenol, highlighting the need for precise temperature control to ensure high selectivity. researchgate.net

The alkylation of cresols with alcohols, such as the reaction of p-cresol (B1678582) with tert-butyl alcohol, is another significant route for producing substituted phenols. rsc.org Future investigations are likely to explore novel catalysts that can operate under milder conditions and offer improved selectivity. The use of deep eutectic solvents (DESs), formed from components like caprolactam and p-toluenesulfonic acid, represents an emerging environmentally friendly approach for such alkylation reactions. rsc.org

The development of heterogeneous catalysts, such as zeolites and metal oxides, will also be a key focus. These catalysts offer advantages in terms of separation and reusability. For instance, the alkylation of phenol (B47542) with methanol over solid acid catalysts like zeolites HBEA and HY has been shown to promote C-alkylation, leading to the formation of cresols. researchgate.net Future work will likely involve the design of catalysts with tailored acidity and pore structures to achieve high selectivity for specific isomers of butyl-methylphenols.

| Catalyst System | Reactants | Key Findings |

| Vapor Phase Catalysis | 2-tert-butylphenol, Methanol | Selective formation of 6-tert-butyl-2-methylphenol at 280–300°C. researchgate.net |

| Deep Eutectic Solvent | p-cresol, tert-Butyl alcohol | An efficient and mild method for the synthesis of 2-tert-butyl-4-methylphenol. rsc.org |

| Zeolites (HBEA, HY) | Phenol, Methanol | Promotes C-alkylation to produce cresols. researchgate.net |

In-depth Characterization of Transient Intermediates in Reaction Mechanisms

A fundamental understanding of the reaction mechanisms involved in the synthesis and activity of this compound is crucial for optimizing reaction conditions and designing more efficient processes. A significant area of future research will be the in-depth characterization of transient intermediates.

Advanced spectroscopic techniques, such as in-situ solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for probing reaction mechanisms in real-time. For instance, in-situ NMR has been used to study the alkylation of phenol in zeolites, providing direct evidence for the roles of O- and C-alkylation pathways. pnnl.gov Such studies can elucidate the nature of the alkylating agent and the formation of key intermediates like carbenium ions. pnnl.gov

The degradation of related compounds, such as 2-sec-butylphenol, has been shown to proceed through intermediates like 3-sec-butylcatechol and 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid. amfine.com The identification and characterization of analogous transient species in reactions involving this compound will provide valuable insights into its reactivity and potential metabolic pathways.

Future research will likely involve a combination of experimental techniques, including stopped-flow spectroscopy and matrix isolation, with computational modeling to identify and characterize short-lived intermediates. This will enable a more complete picture of the reaction landscape and facilitate the rational design of more selective and efficient synthetic routes.

Advanced Computational Modeling for Predictive Reactivity and Material Performance

Computational chemistry has emerged as an indispensable tool for predicting the properties and reactivity of molecules, offering insights that can guide experimental work. For this compound and its derivatives, advanced computational modeling will play a pivotal role in several key areas.

Density Functional Theory (DFT) is a powerful method for analyzing the antioxidant properties of hindered phenols. nih.gov By calculating parameters such as bond dissociation enthalpies, ionization potentials, and electron affinities, DFT can predict the efficiency of radical scavenging. nih.gov For example, computational analysis of 2,4-dimethyl-6-tert-butylphenol (DTBP) has been used to understand its mechanism as a radical scavenger in aviation fuels. nih.gov Similar studies on this compound will be crucial for designing next-generation antioxidants with enhanced activity.

Molecular dynamics (MD) simulations can provide valuable insights into the behavior of this compound within larger systems, such as polymers. By simulating the interactions between the hindered phenol and the polymer matrix, MD can help in understanding how these additives enhance material stability and performance. nih.gov This approach can be used to predict the compatibility and dispersion of this compound in different polymers, aiding in the design of high-performance materials.

Furthermore, machine learning algorithms, trained on datasets of compounds with known antioxidant activity, are being developed to predict the efficacy of new molecules based on their chemical structure. kjpp.net These predictive models can accelerate the discovery of novel antioxidant candidates derived from the this compound scaffold. kjpp.net

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Antioxidant Activity | Bond dissociation enthalpy, radical scavenging mechanism. nih.gov |

| Molecular Dynamics (MD) | Material Performance | Polymer chain packing, dispersion of additives. nih.gov |

| Machine Learning (ML) | Novel Compound Discovery | Prediction of antioxidant activity based on structure. kjpp.net |

Exploration of New Catalytic Applications and Ligand Design

The sterically hindered phenolic group of this compound makes it an attractive ligand for the development of novel metal complexes with unique catalytic properties. Future research is poised to explore the synthesis and application of such complexes in a variety of chemical transformations.

Derivatives of this compound can serve as ligands for transition metal catalysts. For example, titanium complexes containing 2-tert-butyl-6-methylphenolato ligands have been synthesized and investigated for their potential in olefin oligomerization and polymerization. nih.gov The steric bulk of the ligand can influence the coordination geometry around the metal center, thereby tuning the catalytic activity and selectivity.

The design of Schiff base ligands derived from hindered phenols is another promising avenue. These versatile ligands can coordinate with a wide range of metal ions to form complexes with applications in catalysis, including oxidation and epoxidation reactions. The electronic and steric properties of the this compound moiety can be systematically varied to optimize the performance of the resulting catalysts.

Future work will likely focus on the development of chiral ligands based on the this compound scaffold for asymmetric catalysis. The synthesis of enantiomerically pure ligands could lead to highly selective catalysts for the production of fine chemicals and pharmaceuticals.

Design of Next-Generation Functional Materials Incorporating this compound Scaffolds

The incorporation of this compound and its derivatives into polymeric materials is a well-established strategy for enhancing their stability against oxidative degradation. nbinno.com Future research will focus on the design of next-generation functional materials where the hindered phenol moiety provides not only stability but also other desirable properties.

One area of active research is the development of high-performance damping materials. By incorporating linear hindered phenols into polyurethane matrices, it is possible to create hybrid materials with excellent damping properties. nih.gov The intermolecular hydrogen bonds between the hindered phenol and the polymer play a crucial role in the damping mechanism. nih.gov Future studies will aim to optimize the structure of the hindered phenol and its interaction with the polymer to achieve even better performance.

The synthesis of polymeric antioxidants, where the hindered phenol unit is covalently bound to the polymer backbone, is another important direction. This approach can overcome issues related to the volatility and leaching of small-molecule additives. Enzymatic polymerization of substituted phenols offers a green and efficient route to such materials. nih.gov

Furthermore, the unique electronic properties of the this compound scaffold could be exploited in the design of materials for electronic applications. Its role as an intermediate in the synthesis of compounds for Organic Light Emitting Diodes (OLEDs) suggests potential for its incorporation into other advanced electronic materials. pnnl.gov

Q & A

Q. What are the established synthetic routes for 2-Butyl-6-methylphenol, and how can purity be optimized during synthesis?

- Methodological Answer : A common synthetic approach involves Friedel-Crafts alkylation of m-cresol with 1-bromobutane under acidic catalysis (e.g., AlCl₃). Purity optimization requires careful control of reaction stoichiometry (molar ratio ~1:1.2 for m-cresol:alkylating agent) and temperature (60–80°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- FTIR : Confirm phenolic O–H stretch (~3300 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and alkyl C–H stretches (2800–3000 cm⁻¹).

- ¹H/¹³C NMR : Aromatic protons appear as a multiplet in δ 6.6–7.2 ppm; tert-butyl and methyl groups show distinct singlet signals (δ ~1.2–1.4 ppm for CH₃, δ ~0.8–1.0 ppm for CH₂/CH₃ in butyl).

- Mass Spectrometry : Molecular ion peak at m/z 178 (C₁₁H₁₄O⁺) with fragmentation patterns matching alkylphenol derivatives .

Q. How can solubility and stability of this compound be assessed for in vitro assays?

- Methodological Answer : Solubility is tested in polar (ethanol, DMSO) and nonpolar solvents (hexane) via gravimetric analysis. For stability, incubate the compound in assay buffers (e.g., PBS at pH 7.4) at 37°C for 24–72 hours, then quantify degradation products using LC-MS. Antioxidant properties may require stability testing under oxidative conditions (e.g., H₂O₂ exposure) .

Advanced Research Questions

Q. How can contradictions in bioactivity data for this compound across studies be resolved?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line viability, solvent concentrations). Conduct dose-response curves (0.1–100 μM) with standardized controls (e.g., DMSO ≤0.1%). Validate bioactivity using orthogonal assays (e.g., ATP-based viability tests vs. apoptosis markers). Cross-reference with structural analogs (e.g., tert-butylphenols) to identify structure-activity relationships (SARs) .

Q. What crystallographic challenges arise in determining the 3D structure of this compound?

- Methodological Answer : The bulky tert-butyl group creates steric hindrance, complicating crystal packing. Use SHELXL for refinement, applying restraints to alkyl chain torsional angles. High-resolution data (≤1.0 Å) are recommended to resolve electron density ambiguities. For polymorph screening, vary crystallization solvents (e.g., methanol vs. acetone) .

Q. How does this compound interact with lipid bilayers, and what experimental designs can elucidate its membrane permeability?

- Methodological Answer : Employ fluorescence anisotropy with DPH probes to measure membrane fluidity changes. Molecular dynamics (MD) simulations (e.g., GROMACS) can model insertion energetics. Experimentally, use liposome-based assays (e.g., calcein leakage) to quantify permeability. Correlate logP values (calculated via HPLC) with experimental permeability coefficients .

Q. What analytical strategies address discrepancies in spectroscopic data for alkylphenol derivatives?

- Methodological Answer : For ambiguous NMR signals, use 2D techniques (HSQC, HMBC) to resolve coupling patterns. Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., Gaussian09, B3LYP/6-31G* basis set). Cross-validate with X-ray crystallography or high-resolution mass spectrometry (HRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.